molecular formula C10H8S4 B14444357 2,2'-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) CAS No. 73786-24-0

2,2'-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole)

Cat. No.: B14444357
CAS No.: 73786-24-0
M. Wt: 256.4 g/mol
InChI Key: SSKLJLSRHVGTAC-UHFFFAOYSA-N
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Description

2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) is an organic compound that features a unique structure with two 1,3-dithiole rings connected by a but-2-ene-1,4-diylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) typically involves the reaction of 1,3-dithiole derivatives with but-2-ene-1,4-diylidene precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiole rings to thiol groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the dithiole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized dithiole derivatives.

Scientific Research Applications

2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) involves its interaction with molecular targets through its dithiole rings. These interactions can modulate various biochemical pathways, including redox reactions and enzyme inhibition. The compound’s unique structure allows it to engage in multiple binding modes, enhancing its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(9,10-Anthracenediylidene)bis(1,3-dithiole)
  • 2,2’-(1H-Indene-1,3(2H)-diylidene)bis(1H-indene-1,3(2H)-dione)
  • 2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole)

Uniqueness

2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) is unique due to its but-2-ene-1,4-diylidene bridge, which imparts distinct electronic properties compared to other similar compounds. This structural feature enhances its potential in organic electronics and materials science, making it a valuable compound for further research and development.

Properties

CAS No.

73786-24-0

Molecular Formula

C10H8S4

Molecular Weight

256.4 g/mol

IUPAC Name

2-[4-(1,3-dithiol-2-ylidene)but-2-enylidene]-1,3-dithiole

InChI

InChI=1S/C10H8S4/c1(3-9-11-5-6-12-9)2-4-10-13-7-8-14-10/h1-8H

InChI Key

SSKLJLSRHVGTAC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=CC=CC=C2SC=CS2)S1

Origin of Product

United States

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